molecular formula C28H25I2N3 B3029348 BMVC

BMVC

Cat. No.: B3029348
M. Wt: 657.3 g/mol
InChI Key: FKOQWAUFKGFWLH-UHFFFAOYSA-M
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Description

3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide (BMVC) is a fluorescent small molecule known for its ability to detect G-quadruplex structures in vivo. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and this compound has shown high specificity in binding to these structures, particularly in the MYC promoter G-quadruplex .

Preparation Methods

BMVC is synthesized from 3,6-dibromocarbazole. The synthetic route involves the reaction of 3,6-dibromocarbazole with 1-methyl-4-vinylpyridinium iodide under specific conditions to form the desired product . Industrial production methods for this compound are not widely documented, but the preparation typically involves standard organic synthesis techniques.

Chemical Reactions Analysis

BMVC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

BMVC has a wide range of scientific research applications:

Mechanism of Action

BMVC exerts its effects by binding to G-quadruplex structures in nucleic acids. The binding involves the formation of a complex with the G-quadruplex, where this compound adjusts its conformation to match the G-tetrad for optimal stacking interaction. This binding stabilizes the G-quadruplex structure and can lead to the repression of gene expression, such as the MYC oncogene . This compound-12C-P, a derivative of this compound, has been found to accumulate in mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species, resulting in cell death .

Comparison with Similar Compounds

BMVC is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:

Properties

IUPAC Name

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQWAUFKGFWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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